3-cyclopropyl-1-ethyl-1H-pyrazole chemical properties
3-cyclopropyl-1-ethyl-1H-pyrazole chemical properties
Topic: 3-Cyclopropyl-1-ethyl-1H-pyrazole Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A High-Value Scaffold for Fragment-Based Drug Discovery (FBDD)
Executive Summary
3-Cyclopropyl-1-ethyl-1H-pyrazole (CAS: 1170112-67-0) represents a strategic "privileged structure" in modern medicinal chemistry. Combining the metabolic resilience of the cyclopropyl moiety with the tunable lipophilicity of the N-ethyl pyrazole core, this scaffold serves as a critical bioisostere for phenyl and isopropyl groups in kinase inhibitors, GPCR ligands (specifically CB1 antagonists), and agrochemicals.
This guide analyzes the physicochemical behavior, synthetic pathways, and reactivity profile of this specific building block, providing a roadmap for its integration into lead optimization campaigns.
Physicochemical & Structural Profile[1][2]
The utility of 3-cyclopropyl-1-ethyl-1H-pyrazole lies in its ability to occupy hydrophobic pockets while maintaining a lower molecular weight and higher fraction of sp3 carbons (
Key Molecular Descriptors
Values derived from consensus chemical informatics and structural fragment analysis.
| Property | Value / Range | Significance in Drug Design |
| Molecular Formula | Low MW fragment (<150 Da), ideal for FBDD. | |
| Molecular Weight | 136.19 g/mol | High ligand efficiency (LE) potential. |
| cLogP | 2.1 ± 0.3 | Moderate lipophilicity; ensures membrane permeability without solubility crashes. |
| pKa (Conj. Acid) | ~2.5 (Pyrazole N2) | Weakly basic; remains neutral at physiological pH (7.4). |
| Topological Polar Surface Area (TPSA) | ~17.8 Ų | Excellent blood-brain barrier (BBB) penetration potential. |
| Rotatable Bonds | 2 (N-Ethyl, C-Cyclopropyl) | Low entropic penalty upon binding. |
Structural Conformation & The "Sigma-Hole"
The cyclopropyl group is not merely a space-filler. It possesses unique electronic properties due to the high
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Bisected Conformation: The cyclopropyl ring typically adopts a bisected conformation relative to the pyrazole plane to maximize
conjugation. -
Sigma-Hole Interactions: The electron-deficient center of the cyclopropyl ring can engage in orthogonal interactions with backbone carbonyls in protein binding sites, a feature lacking in isopropyl isosteres.
Synthetic Routes & Regioselectivity[3][4][5][6]
Constructing the 1,3-disubstituted pyrazole core requires precise regiocontrol to avoid the formation of the 1,5-isomer.
Primary Synthesis: Cyclocondensation
The most robust route involves the reaction of a 1,3-dicarbonyl precursor with ethylhydrazine.
Reaction Logic:
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Precursor: 1-Cyclopropylbutane-1,3-dione.
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Reagent: Ethylhydrazine oxalate (or hydrochloride).
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Regiochemistry: The nucleophilicity of the hydrazine nitrogens dictates the outcome. The terminal
is more nucleophilic and attacks the most electrophilic carbonyl. However, in 1,3-diketones, steric bulk of the cyclopropyl group directs the attack.
Visualization of Synthetic Pathways
Figure 1: Regioselective synthesis pathway. The steric bulk of the cyclopropyl group favors the formation of the 1,3-isomer when using specific solvent systems.
Reactivity Profile & Functionalization[7]
Once the core scaffold is synthesized, it serves as a versatile platform for divergent synthesis. The pyrazole ring offers two distinct sites for functionalization: C4 (electrophilic) and C5 (nucleophilic/acidic).
Electrophilic Aromatic Substitution (C4)
The C4 position is electron-rich.
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Halogenation: Reaction with NIS or NBS yields the 4-iodo or 4-bromo derivatives, essential for Suzuki-Miyaura coupling.
-
Formylation: Vilsmeier-Haack reaction introduces an aldehyde at C4.
C-H Activation & Lithiation (C5)
The C5 proton is the most acidic ring proton (pKa ~35-40 in DMSO, but accessible via directed lithiation).
-
Protocol:
-BuLi at -78°C in THF. -
Directing Group: The N-ethyl group acts as a weak directing group, but the inherent acidity of C5 allows for clean deprotonation followed by quenching with electrophiles (e.g.,
, alkyl halides).
Reactivity Logic Map
Figure 2: Divergent reactivity map illustrating the orthogonality of C4 and C5 functionalization.
Medicinal Chemistry Applications
Bioisosterism: Cyclopropyl vs. Isopropyl
The 3-cyclopropyl group is a rigid bioisostere of the isopropyl group.
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Metabolic Stability: Cyclopropyl rings are generally more resistant to CYP450 oxidation than isopropyl groups (which suffer from benzylic-like hydroxylation at the tertiary carbon).
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Potency: The rigidity reduces the entropic cost of binding. In CB1 antagonists (e.g., rimonabant analogs), the cyclopropyl replacement has shown improved affinity and selectivity [1].
Case Study Context: Kinase Inhibition
In kinase inhibitors (e.g., crizotinib analogs or JAK inhibitors), the pyrazole moiety acts as the hinge binder. The N-ethyl group projects into the solvent front or a hydrophobic sub-pocket, while the 3-cyclopropyl group creates steric clash with the gatekeeper residue in specific mutant kinases, conferring selectivity [2].
Experimental Protocol: Synthesis of 1-Ethyl-3-cyclopropyl-1H-pyrazole
Objective: Synthesis of the core scaffold on a 10 mmol scale.
Materials:
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1-Cyclopropylbutane-1,3-dione (1.26 g, 10 mmol)
-
Ethylhydrazine oxalate (1.65 g, 11 mmol)
-
Ethanol (Absolute, 20 mL)
-
Acetic Acid (Catalytic, 0.5 mL)
Step-by-Step Procedure:
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Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-cyclopropylbutane-1,3-dione in ethanol (20 mL).
-
Addition: Add ethylhydrazine oxalate in one portion. The solution may warm slightly. Add acetic acid (0.5 mL) to catalyze the condensation.
-
Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor progress by TLC (System: 20% EtOAc in Hexanes). The starting diketone should disappear.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in Ethyl Acetate (30 mL) and wash with saturated
(2 x 15 mL) to neutralize the acid. Wash with brine (15 mL). -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate. -
Purification: The crude oil often contains a mixture of 1,3- and 1,5-isomers. Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc/Hexane). The 1,3-isomer (target) typically elutes second due to higher polarity or specific interaction differences depending on the stationary phase, but NMR confirmation is required.
Validation (NMR):
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1H NMR (CDCl3): Look for the cyclopropyl protons (0.7–1.0 ppm, m, 4H) and the pyrazole C4-H (d, ~6.0 ppm) and C5-H (d, ~7.3 ppm). The coupling constant
(~2.0 Hz) confirms the pyrazole ring. NOE (Nuclear Overhauser Effect) studies between the N-ethyl and C5-H protons confirm the regiochemistry (strong NOE = 1,3-isomer; weak/no NOE = 1,5-isomer).
References
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Chemical and Biological Investigation of Cyclopropyl Containing Diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. Source: Journal of Medicinal Chemistry (2009).[1] Context: Demonstrates the metabolic stability and potency advantages of the cyclopropyl-pyrazole motif.
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Source: Molecules (MDPI, 2023). Context: Reviews the structural role of N-alkyl pyrazoles in hinge binding and gatekeeper selectivity.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules (2018).[2][3] Context: Provides the foundational chemistry for the cyclocondensation of 1,3-diketones with hydrazines.
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ChemScene Product Entry: 3-Cyclopropyl-1-ethyl-1H-pyrazole. Source: ChemScene.[4] Context: Verification of CAS 1170112-67-0 and commercial availability data.
